4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted at the 4-position with a 4-benzylpiperidin-1-yl group and at the 5-position with a 4-fluorophenyl moiety. Its structural features align with known pharmacophores for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition, as well as kinase modulation . The 4-fluorophenyl group enhances electron-withdrawing properties, which are critical for TS inhibition, while the benzylpiperidine substituent may optimize lipophilicity and target binding .
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3S/c25-20-8-6-19(7-9-20)21-15-29-24-22(21)23(26-16-27-24)28-12-10-18(11-13-28)14-17-4-2-1-3-5-17/h1-9,15-16,18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGCUEGNWWSCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Attachment of the Benzylpiperidine Moiety: This final step can be accomplished through a reductive amination reaction, where benzylpiperidine is coupled with the intermediate compound in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce any double bonds or nitro groups present in the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurological research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism by which 4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl and benzylpiperidine groups can enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Comparison with Similar Thieno[2,3-d]pyrimidine Derivatives
Structural Analogues and Substituent Effects
Key Observations:
- Core Heterocycle: Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to closer structural mimicry of the pteridine ring in folate cofactors. The thieno core’s aromaticity and hydrogen-bond acceptor capacity enhance binding to DHFR .
- Position 5 Substituents: The 4-fluorophenyl group in the target compound aligns with SAR studies showing electron-withdrawing groups (e.g., 4-F, 4-Cl, 4-NO₂) improve TS inhibition. For example, 4-fluorophenyl-substituted analogues (e.g., Compound 13 in ) exhibit TS IC₅₀ values of 0.11–4.6 µM, outperforming pemetrexed (IC₅₀ = 7.1 µM) .
- Position 4 Substituents : Piperidine/piperazine derivatives with aromatic or halogenated groups (e.g., benzyl, 3,4-dichlorophenyl) enhance kinase inhibition. The target compound’s 4-benzylpiperidin-1-yl group may confer dual TS/DHFR and kinase activity, similar to c-Met inhibitors like BMS-777607 .
Table 2: Inhibitory Potency Against DHFR and TS
Key Findings:
Kinase Inhibition and Binding Modes
Molecular docking studies of thieno[2,3-d]pyrimidines with aniline or urea moieties (e.g., EGFR inhibitors in ) reveal that substituents at position 4 critically influence kinase binding. For example:
Biological Activity
4-(4-Benzylpiperidin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a complex organic compound that has attracted significant attention in biomedical research due to its unique structural properties and potential therapeutic applications. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities, making it a candidate for various pharmacological studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C24H22FN3S, with a molecular weight of approximately 397.51 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization of thiophene and pyrimidine precursors.
- Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution reactions.
- Attachment of the Benzylpiperidine Moiety : This final step is commonly performed via reductive amination with a reducing agent like sodium cyanoborohydride .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound may act as a ligand for various receptors or enzymes, modulating their activity. The presence of the fluorophenyl and benzylpiperidine groups enhances its binding affinity and specificity, potentially leading to pronounced biological effects .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Key Activities |
|---|---|---|
| 4-(4-Benzylpiperidin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine | Chlorine instead of fluorine | Anticancer properties |
| 4-(4-Benzylpiperidin-1-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | Methyl group substitution | Varying biological activities |
| 4-(4-Benzylpiperidin-1-yl)-5-(4-nitrophenyl)thieno[2,3-d]pyrimidine | Nitro group presence | Altered chemical properties |
The fluorophenyl group in this compound provides distinct electronic properties that may enhance its reactivity and interactions compared to analogs .
Case Studies and Research Findings
While extensive clinical data on this specific compound remains sparse, related studies provide insights into its potential:
- In vitro Studies : Research has demonstrated that compounds with similar structures show significant inhibition of cell proliferation in cancer models.
- Animal Models : Preliminary animal studies indicate promising results in reducing tumor sizes when administered at specified doses .
- Receptor Binding Studies : Investigations into receptor interactions have revealed that these compounds can effectively modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
